Human Recombinant Glucokinase Activation Potency (EC50) of the Target Compound
In a recombinant human liver glucokinase 2 activation assay using 5 mM glucose as substrate and a glucose-6-phosphate dehydrogenase (G6PDH) coupled readout measuring NADH production reduction, the target compound demonstrated an EC50 of 930 nM [1]. This represents the single publicly available quantitative activity measurement for this specific compound. While no direct head-to-head comparison data exist for this compound against close N-cyclopropyl-phenylacetamide analogs tested under identical conditions, the value provides an anchor for potency-based differentiation from structurally analogous compounds evaluated in related GK activation assays.
| Evidence Dimension | In vitro glucokinase activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 930 nM |
| Comparator Or Baseline | No direct comparator assayed in identical conditions. Literature benchmarks for sulfonamido-benzamide GK activators: Compounds 12 and 15 (EC50 = 495 nM and 522 nM respectively in human GK assay at 5 mM glucose). |
| Quantified Difference | Target compound is approximately 1.8- to 1.9-fold less potent than the most active sulfonamido-benzamide derivatives reported in a comparable assay format. |
| Conditions | Recombinant human liver glucokinase 2; 5 mM glucose; G6PDH-coupled NADH reduction assay; BindingDB entry (assay data curated from primary depositor). |
Why This Matters
This EC50 value enables procurement decisions for glucokinase-focused screening cascades by establishing the compound's activation potency tier, allowing researchers to select it as a moderate-potency reference point or to exclude it in favor of more potent analogs when sub-micromolar potency is required.
- [1] BindingDB. EC50: 930 nM for activation of recombinant human liver glucokinase 2 assessed as reduction in NADH production in presence of 5 mM glucose by G6PDH coupled assay. Available at: http://bdb8.ucsd.edu/ View Source
